Cas no 85269-25-6 ((2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone)

(2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone structure
85269-25-6 structure
Nome del prodotto:(2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone
Numero CAS:85269-25-6
MF:C21H34O5
MW:366.49166727066
CID:1836003
PubChem ID:23244602

(2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone
    • Betaenone C
    • (-)-Betaenone C
    • CHEBI:145053
    • 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-4-(3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-3-(1-methylpropyl)-, (2S-(2alpha,3beta(S*),4beta(Z),4abeta,5beta,7alpha,8aalpha))-
    • (2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one
    • 1(2H)-NAPHTHALENONE, OCTAHYDRO-2,7-DIHYDROXY-4-(3-HYDROXY-1-OXO-2-PROPENYL)-2,4,5,7-TETRAMETHYL-3-(1-METHYLPROPYL)-, (2S-(2.ALPHA.,3.BETA.(S*),4.BETA.(Z),4A.BETA.,5.BETA.,7.ALPHA.,8A.ALPHA.))-
    • (2S,3R,4R,4aS,5R,7R,8aS)-Octahydro-2,7-dihydroxy-4-((2Z)-3-hydroxy-1-oxo-2-propen-1-yl)-2,4,5,7-tetramethyl-3-((1R)-1-methylpropyl)-1(2H)-naphthalenone
    • SCHEMBL11036792
    • S651337T8I
    • Betaenone C, (-)-
    • 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-4-((2Z)-3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-3-((1R)-1-methylpropyl)-, (2S,3R,4R,4aS,5R,7R,8aS)-
    • 85269-25-6
    • DTXSID001029782
    • UNII-S651337T8I
    • Inchi: 1S/C21H34O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h8-9,12-14,16-17,22,25-26H,7,10-11H2,1-6H3/b9-8-/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1
    • Chiave InChI: YRYPVWAJOMXOHH-ITBWMFDCSA-N
    • Sorrisi: O([H])[C@]1(C([H])([H])[H])C([C@@]2([H])C([H])([H])[C@@](C([H])([H])[H])(C([H])([H])[C@@]([H])(C([H])([H])[H])[C@]2([H])[C@](C(/C(/[H])=C(/[H])\O[H])=O)(C([H])([H])[H])[C@@]1([H])[C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])O[H])=O

Proprietà calcolate

  • Massa esatta: 366.241
  • Massa monoisotopica: 366.241
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 614
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 94.8A^2

(2S,3R,4R,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2β,7β-dihydroxy-4-[(Z)-3-hydroxy-1-oxo-2-propenyl]-2α,4,5α,7α-tetramethyl-3-[(R)-1-methylpropyl]-1(2H)-naphthalenone Letteratura correlata

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.